Neurodye RH-461
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Overview
Description
Neurodye RH-461, also known as N-(4-Trimethylammoniumpropyl)-4-(4-(4-(diethylamino)phenyl)butadienyl)pyridinium diacetate, is a fluorescent dye widely used in neuroscience research. It is known for its reddish appearance and solid-state form. This compound is primarily utilized as a neuronal tracer and staining agent .
Preparation Methods
The synthesis of Neurodye RH-461 involves a series of chemical reactions. The synthetic route typically includes the formation of the pyridinium core, followed by the introduction of the butadienyl and diethylamino groups. The final step involves the quaternization of the pyridinium nitrogen with trimethylammoniumpropyl. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Neurodye RH-461 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Neurodye RH-461 has a wide range of applications in scientific research, including:
Neuroscience: Used as a neuronal tracer and staining agent to visualize and study neuronal structures and pathways.
Cell Biology: Employed in cell labeling and imaging to track cellular processes and interactions.
Medicine: Utilized in diagnostic imaging to detect and monitor various medical conditions.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of Neurodye RH-461 involves its ability to bind to specific molecular targets within cells. The compound’s fluorescent properties allow it to emit light when excited by specific wavelengths, making it useful for imaging and visualization. The molecular targets and pathways involved in its action include neuronal membranes and intracellular structures .
Comparison with Similar Compounds
Neurodye RH-461 is unique compared to other similar compounds due to its specific chemical structure and fluorescent properties. Similar compounds include:
Neurodye RH-237: Another fluorescent dye used in neuroscience research with slightly different spectral properties.
Neurodye RH-414: Known for its use in cell labeling and imaging with different excitation and emission wavelengths.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound a unique and valuable tool in scientific research .
Properties
IUPAC Name |
3-[4-[(1Z,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3.2BrH/c1-6-27(7-2)25-15-13-23(14-16-25)11-8-9-12-24-17-20-26(21-18-24)19-10-22-28(3,4)5;;/h8-9,11-18,20-21H,6-7,10,19,22H2,1-5H3;2*1H/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTJMUJHRGTONC-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C\C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.